molecular weight and chemical structure of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
molecular weight and chemical structure of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of blockbuster drugs for treating cancers, hypertension, and viral infections.[1] Within this critical class of compounds, functionalized derivatives serve as key intermediates for building molecular complexity and fine-tuning pharmacological activity.
This technical guide provides a comprehensive analysis of a specific, highly functionalized derivative: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate . While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile building block in drug discovery. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's fundamental chemical and physical properties, propose a robust synthetic strategy based on established chemical principles, and explore its potential applications in the synthesis of novel therapeutic candidates.
Core Chemical Identity and Structure
The unambiguous identification of a compound is foundational to all subsequent research. Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring substituted at the N1 position with a cyanoethyl group and at the C4 position with an ethyl carboxylate group. This arrangement provides multiple reactive handles for further chemical modification.
Structural and Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate | - |
| Molecular Formula | C₉H₁₁N₃O₂ | [3] |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1)CCC#N | [3] |
| InChIKey | IQBKPLDDGGVCFI-UHFFFAOYSA-N | [3] |
Chemical Structure Visualization
Caption: Chemical structure of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, derived from computational predictions and the compound's molecular formula, provide insight into its characteristics.
| Property | Value | Source |
| Molecular Weight | 193.21 g/mol | (Calculated) |
| Monoisotopic Mass | 193.08513 Da | [3] |
| Predicted XLogP3 | 0.1 | [3] |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
The predicted XLogP value of 0.1 suggests that the molecule has a balanced hydrophilic-lipophilic character, a feature often sought in drug candidates for favorable pharmacokinetic profiles.
Proposed Synthesis and Mechanistic Insights
While no specific synthesis for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is documented in readily available literature, a robust and logical synthetic route can be devised based on well-established reactions of the pyrazole core. The proposed pathway involves a two-step process starting from the commercially available precursor, ethyl 1H-pyrazole-4-carboxylate.
Synthetic Workflow
Caption: Proposed two-step synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Precursor)
The precursor is typically synthesized via the condensation of a hydrazine source with an appropriate three-carbon electrophile. A common and efficient method involves the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine hydrate in an alcoholic solvent.[4] The cyclization is driven by the formation of the stable aromatic pyrazole ring.
Step 2: N-Alkylation via Michael Addition (Cyanoethylation)
This crucial step introduces the cyanoethyl group onto the pyrazole nitrogen.
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Causality of Experimental Choice: The pyrazole ring contains two nitrogen atoms. The N-H proton is weakly acidic, and upon deprotonation by a base, the resulting pyrazolate anion is a potent nucleophile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond and renders the β-carbon highly electrophilic.
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Mechanism: The reaction proceeds via a conjugate (Michael) addition. The nucleophilic N1 nitrogen of the pyrazole attacks the electrophilic β-carbon of acrylonitrile. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base) to yield the final product.
Representative Experimental Protocol
This protocol is a representative, non-validated procedure based on established chemical principles.
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Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) is added a catalytic amount of a non-nucleophilic base, such as triethylamine (1.2 eq).
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Reagent Addition: Acrylonitrile (1.1 eq) is added dropwise to the stirring solution at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the base and any water-soluble impurities.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the pure ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.
Potential Applications in Research and Drug Development
The true value of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate lies in its potential as a versatile intermediate for creating libraries of novel compounds for biological screening.[5][6] The pyrazole core itself is a key pharmacophore in drugs targeting a range of diseases.[2][7]
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Scaffold for Kinase Inhibitors: Many successful anticancer drugs, such as ruxolitinib and ibrutinib, are kinase inhibitors built upon a pyrazole scaffold.[1] The N1-substituent on this molecule provides a vector for exploring interactions within the solvent-exposed regions of ATP-binding pockets.
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Derivatization Points: The molecule offers two distinct points for chemical diversification:
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Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid. The acid can then be coupled with a diverse range of amines to form amides, a common functional group in bioactive molecules, or converted to other functional groups.
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Nitrile Group: The cyano group is a versatile functional handle. It can be reduced to a primary amine, providing a basic center for salt formation or further functionalization. Alternatively, it can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, a common bioisostere for carboxylic acids.
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Intermediate for Agrochemicals: Pyrazole derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[5][8] The unique substitution pattern of this compound could serve as a starting point for developing new crop protection agents.
Conclusion
Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate represents a strategically designed chemical entity, combining the proven biological relevance of the pyrazole core with two orthogonal, highly versatile functional groups. While not extensively characterized in public literature, its structure provides a clear roadmap for its synthesis and subsequent elaboration. For researchers in medicinal chemistry and drug discovery, this compound is a valuable intermediate, offering multiple avenues for the rapid generation of diverse molecular libraries aimed at identifying novel therapeutic agents. Its balanced physicochemical properties and rich derivatization potential make it a compelling building block for next-generation drug development programs.
References
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- PubChem. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221.
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- Jubilant Ingrevia. Ethyl-1H-pyrazole-4- carboxylate.
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